molecular formula C7H12N2O B1344672 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 108905-81-3

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1344672
CAS RN: 108905-81-3
M. Wt: 140.18 g/mol
InChI Key: JVBBVHIIZKNTEA-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known as 1-Methylpyrazole (1MP), is an organic compound that has been widely studied due to its diverse range of applications in the fields of chemistry, biology, and medicine. It is a white, crystalline solid that is insoluble in water and has a melting point of 101 °C. 1MP is a versatile molecule that can be used as a synthetic intermediate in organic synthesis, as a catalyst in chemical reactions, and as a drug in the treatment of certain medical conditions.

Scientific Research Applications

Corrosion Inhibition

Research on bipyrazolic-type organic compounds, including derivatives similar to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, has demonstrated their potential as corrosion inhibitors. Density Functional Theory (DFT) studies have elucidated the inhibition efficiencies and reactive sites of these compounds, with parameters like EHOMO, ELUMO, gap energy, and electronegativity being crucial for their performance. This suggests that derivatives of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol could be effective in corrosion protection applications (Wang et al., 2006).

Metal Complexation and Catalysis

Studies on new hybrid pyrazole ligands, structurally related to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, have led to the synthesis and characterization of metallomacrocyclic palladium(II) complexes. These complexes show promise in fields such as diffusion NMR studies and theoretical calculations, indicating potential applications in catalysis and material science (Guerrero et al., 2008).

Catalytic Oxidative Activities

A new tripodal ligand similar in structure to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol was synthesized and examined alongside other pyrazolyl ligands for their catalytic oxidative activities. The generation of dioxygen complexes of copper(II) and their efficiency in catalyzing oxidation reactions highlight the potential of these compounds in oxidative catalysis and environmental applications (Kodadi et al., 2008).

Enzyme Inhibitory Activities

Compounds structurally related to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol have been synthesized and tested for their inhibitory activities against various enzymes. Selective inhibitors for enzymes like urease and butyrylcholinesterase were identified, indicating potential therapeutic applications in treating diseases associated with enzyme dysregulation (Harit et al., 2012).

Polydentate Ligand Synthesis

The interaction of pyrazole and certain compounds in a superbasic medium has been explored for the synthesis of polydentate ligands incorporating pyrazolyl- and bromo-substituted ethenes. This methodological approach opens avenues for developing novel chelating agents for metal complexation, with applications in coordination chemistry and material science (Potapov et al., 2011).

properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBBVHIIZKNTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

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